molecular formula C13H13N5OS2 B12925218 Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- CAS No. 6466-14-4

Theophylline, 8-((2-pyridylmethyl)thio)-2-thio-

Cat. No.: B12925218
CAS No.: 6466-14-4
M. Wt: 319.4 g/mol
InChI Key: JEQRSEYZISVMFU-UHFFFAOYSA-N
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Description

Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- is a complex organic compound that belongs to the class of xanthine derivatives This compound is characterized by the presence of a theophylline core, which is a well-known bronchodilator, and additional functional groups that enhance its chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- typically involves multi-step organic reactions. One common method includes the alkylation of theophylline with 2-pyridylmethyl chloride in the presence of a base such as potassium carbonate. This is followed by the introduction of a thio group using reagents like thiourea under acidic conditions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents such as lithium aluminum hydride can convert the thio groups to thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and controlled temperatures.

    Reduction: Lithium aluminum hydride, dry ether, and low temperatures.

    Substitution: Nucleophiles like amines or alkoxides, solvents such as dimethylformamide, and moderate temperatures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and enzyme activities.

    Medicine: Explored for its bronchodilatory properties and potential as a therapeutic agent for respiratory diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- involves its interaction with molecular targets such as phosphodiesterase enzymes. By inhibiting these enzymes, the compound increases the levels of cyclic adenosine monophosphate (cAMP) in cells, leading to bronchodilation and other physiological effects. The compound may also interact with adenosine receptors, contributing to its pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A well-known bronchodilator with a simpler structure.

    Aminophylline: A compound that combines theophylline with ethylenediamine, enhancing its solubility.

    Caffeine: Another xanthine derivative with stimulant properties.

Uniqueness

Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- is unique due to its additional functional groups, which enhance its chemical reactivity and potential applications. The presence of the pyridylmethyl and thio groups allows for a broader range of chemical modifications and interactions, making it a versatile compound for research and development.

Properties

CAS No.

6466-14-4

Molecular Formula

C13H13N5OS2

Molecular Weight

319.4 g/mol

IUPAC Name

1,3-dimethyl-8-(pyridin-2-ylmethylsulfanyl)-2-sulfanylidene-7H-purin-6-one

InChI

InChI=1S/C13H13N5OS2/c1-17-10-9(11(19)18(2)13(17)20)15-12(16-10)21-7-8-5-3-4-6-14-8/h3-6H,7H2,1-2H3,(H,15,16)

InChI Key

JEQRSEYZISVMFU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SCC3=CC=CC=N3

Origin of Product

United States

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